MAGE-3 Antigen (167-176) (human)

Cancer Immunotherapy HLA Restriction Epitope Mapping

Procure the definitive HLA-B44-restricted MAGE-A3 epitope (167-176) for targeted cancer immunotherapy research. Generic substitution is scientifically invalid, as distinct MAGE-3 fragments are presented by non-interchangeable HLA molecules. This specific peptide (MEVDPIGHLY) is essential for monitoring antigen-specific CD8+ T-cell responses in HLA-B44+ populations via ELISPOT or ICS, preventing false-negative results. It is also a non-negotiable component for multi-epitope vaccines targeting the ~17% of HLA-B44+ patients. Its cross-presentation on HLA-B*1801 further doubles its utility for broad immunogenicity studies.

Molecular Formula C53H80N12O16S
Molecular Weight 1173.3 g/mol
Cat. No. B170457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 Antigen (167-176) (human)
Molecular FormulaC53H80N12O16S
Molecular Weight1173.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
InChIKeyDMBFQUYJNDCWOK-PCTHOLPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAGE-3 Antigen (167-176) (human): HLA-B44-Restricted Peptide Epitope for Cancer Immunotherapy Research


MAGE-3 Antigen (167-176) (human), with the peptide sequence MEVDPIGHLY (CAS 178243-46-4), is a synthetic, eight-amino-acid tumor-specific antigenic peptide derived from the human melanoma-associated antigen gene MAGE-A3 (also known as MAGE-3) [1]. This peptide is a well-characterized, class I MHC-restricted epitope, specifically presented to cytotoxic T lymphocytes (CTLs) by the human leukocyte antigen HLA-B44 molecule [2]. Its expression is largely restricted to various tumor types (e.g., melanoma, non-small cell lung cancer) and immune-privileged germline tissues, making it a key research tool for developing and monitoring targeted cancer immunotherapies, including peptide-based vaccines [3].

Why MAGE-3 Antigen (167-176) (human) Cannot Be Substituted by Other MAGE-3 Peptides


In research and development of MAGE-A3-targeted immunotherapies, generic substitution among different MAGE-3-derived peptides is not scientifically valid. This is because distinct peptide fragments from the same protein are processed and presented by different, non-interchangeable HLA class I molecules [1]. A CTL primed against the HLA-A1-restricted MAGE-3 (168-176) peptide (EVDPIGHLY) will not recognize the HLA-B44-restricted MAGE-3 (167-176) peptide (MEVDPIGHLY), even when presented by the same tumor cell [2]. This fundamental principle of MHC restriction dictates that the choice of epitope directly determines which patient population (defined by HLA haplotype) is eligible for a given vaccine or which T-cell population is monitored in an immune assay. Therefore, procuring the precise, HLA-validated peptide is a non-negotiable requirement for ensuring experimental relevance and avoiding misinterpretation of immunological data [3].

Product-Specific Evidence: Comparative HLA Restriction, Population Coverage, and Functional Validation of MAGE-3 (167-176)


HLA-B44 Restriction Profile of MAGE-3 (167-176) Differentiates It from Other MAGE-3 Epitopes

The MAGE-3 Antigen (167-176) peptide is presented by HLA-B44 molecules, which distinguishes it from other commonly studied MAGE-3 peptides, such as the HLA-A1-restricted MAGE-3 (168-176) peptide (EVDPIGHLY) [1]. The specific sequence (MEVDPIGHLY) was identified through screening for the HLA-B44 peptide-binding motif (Glu at position 2, Tyr or Phe at position 9 or 10) and demonstrated the strongest binding among candidate peptides [2]. This differential HLA restriction directly defines the target patient population for clinical applications and the appropriate T-cell readout for in vitro assays.

Cancer Immunotherapy HLA Restriction Epitope Mapping

Extended Patient Population Coverage via Cross-Presentation on HLA-B18

The MAGE-3 (167-176) peptide offers broader patient population coverage than its HLA-B44 restriction alone suggests, as it is also functionally cross-presented and recognized by CTLs restricted by the HLA-B*1801 allele [1]. This cross-reactivity effectively expands the treatable patient population without the need for additional peptide synthesis, a key advantage for clinical trial design and vaccine development.

Cancer Vaccine Population Coverage HLA Cross-Reactivity

Quantified Population Coverage Estimates for MAGE-3 (167-176) in Metastatic Melanoma

The clinical utility of a peptide-based cancer vaccine is directly tied to the proportion of patients whose tumors express the target antigen and who carry the correct HLA restriction element. For MAGE-3 (167-176), this combined frequency can be estimated, allowing for precise stratification of patient cohorts in clinical studies and a clear understanding of its potential market size.

Melanoma Epidemiology Personalized Medicine

Validated Use in Clinical-Grade Vaccination Protocols

The MAGE-3 (167-176) peptide is not merely an in vitro tool; it is a clinically validated antigen with a documented history of use in therapeutic vaccination trials [1]. This established track record de-risks its selection for new translational research projects and provides a foundation of safety and immunogenicity data that may be referenced in regulatory filings.

Clinical Trial Vaccine Development Translational Research

Optimal Research and Development Applications for MAGE-3 Antigen (167-176) (human)


HLA-B44-Restricted T-Cell Monitoring in ELISPOT and Flow Cytometry Assays

MAGE-3 Antigen (167-176) is the definitive reagent for monitoring HLA-B44-restricted, antigen-specific CD8+ T-cell responses. Its use in standardized assays like IFN-γ ELISPOT or intracellular cytokine staining (ICS) ensures that the measured immune response is specific to the intended HLA-peptide complex, a requirement supported by its quantitative population coverage and distinct restriction profile [1]. This is critical for evaluating the pharmacodynamic effect of MAGE-A3-targeted vaccines in HLA-B44+ patient cohorts, where using a different MAGE-3 peptide would yield a false-negative result.

Component of Multi-Epitope Cancer Vaccines for Broad HLA Coverage

This peptide is an essential building block for designing multi-epitope cancer vaccines aimed at maximizing patient population coverage. As established, a vaccine containing only HLA-A2- or HLA-A1-restricted MAGE-3 peptides would fail to immunize the ~17% of Caucasian metastatic melanoma patients who are HLA-B44+ and MAGE-3+ [1]. Therefore, MAGE-3 Antigen (167-176) is required in combination with other MAGE-3 peptides to create a broadly applicable, off-the-shelf vaccine, as its inclusion is the only way to address this distinct and sizable patient segment [2].

Immunogenicity Studies in HLA-B18+ Preclinical Models and Patient Samples

Leveraging its unique ability to be cross-presented by HLA-B*1801 [1], MAGE-3 Antigen (167-176) is the superior choice for immunogenicity studies involving HLA-B18+ biological samples or preclinical models. This property effectively doubles the utility of the peptide, allowing researchers to investigate immune responses in two different genetic backgrounds with a single reagent. This is a practical advantage in procurement, reducing the need to source and validate separate peptides for HLA-B44 and HLA-B18 studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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